molecular formula C8H4BrF5O B12859505 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl alcohol

3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl alcohol

Cat. No.: B12859505
M. Wt: 291.01 g/mol
InChI Key: BRSGUJKOUUXCCP-UHFFFAOYSA-N
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Description

3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl alcohol is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzyl alcohol structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl alcohol typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents such as N-bromosuccinimide (NBS) for bromination and trifluoromethylation agents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl alcohol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzyl alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl alcohol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The presence of electronegative fluorine and bromine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl alcohol is unique due to its specific combination of bromine, fluorine, and trifluoromethyl groups attached to a benzyl alcohol structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H4BrF5O

Molecular Weight

291.01 g/mol

IUPAC Name

[3-bromo-2,6-difluoro-5-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C8H4BrF5O/c9-5-1-4(8(12,13)14)6(10)3(2-15)7(5)11/h1,15H,2H2

InChI Key

BRSGUJKOUUXCCP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)CO)F)C(F)(F)F

Origin of Product

United States

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